molecular formula C26H29N5O2 B609165 N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide CAS No. 1638957-17-1

N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide

Cat. No. B609165
M. Wt: 443.551
InChI Key: VBJYNYMKFQGJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML395, also known as VU0468809, is a potent PLD2 inhibitor. ML39 showed potent antiviral activity. ML395 (VU0468809), a potent, >80-fold PLD2 selective allosteric inhibitor (cellular PLD1, IC50 >30,000 nM;  cellular PLD2, IC50 =360 nM). Moreover, ML395 possesses an attractive in vitro DMPK profile, improved physiochemical properties, ancillary pharmacology (Eurofins Panel) cleaner than any other reported PLD inhibitor, and has been found to possess interesting activity as an antiviral agent in cellular assays against a range of influenza strains (H1, H3, H5 and H7).

Scientific Research Applications

Receptor Affinity and Agonist Activity

  • Research has shown the potential of similar triazaspirodecanone compounds in acting as high-affinity ligands for specific receptors like the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and moderate to good selectivity, behaving as full agonists in biochemical assays (Röver et al., 2000).

Antimicrobial Activity

  • Synthesized variants of triazaspiro[4.5]decanone compounds have shown antimicrobial properties. For example, specific oxazin analogs of thio-4-azaspiro[4.5]decan-3-one demonstrated moderate to good antimicrobial activity against various microbes (Singh et al., 2021).

Chemical Structure and Transformation Studies

  • Studies on the chemical structure and transformations of triazaspiro[4.5]decanone derivatives have documented phenomena such as piperidine to pyrrolidine ring transformation, highlighting the chemical versatility and reactivity of these compounds (Ambrožič et al., 1998).

Receptor Antagonist Properties

  • Certain triazaspirodecanone derivatives have been identified as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds show promising activity and selectivity in various assays and models, highlighting their potential therapeutic applications (Smith et al., 1995).

Anti-Leukemic Activity

  • Some triazaspiro[4.5]decanone derivatives have been synthesized and evaluated for their cytotoxic potential against human leukemia cell lines. This suggests a potential role in cancer research and therapy (Guillon et al., 2020).

Isoform-Selective Inhibitor for Phospholipase D

  • Certain N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides have been discovered as isoform-selective small molecule inhibitors for Phospholipase D2, demonstrating significant selectivity and potency. This highlights its potential in therapeutic applications, particularly in the treatment of cancer (Lavieri et al., 2010).

properties

CAS RN

1638957-17-1

Product Name

N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide

Molecular Formula

C26H29N5O2

Molecular Weight

443.551

IUPAC Name

N-(2-(4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide

InChI

InChI=1S/C26H29N5O2/c32-24(23-8-7-21-5-1-2-6-22(21)16-23)28-12-15-30-13-9-26(10-14-30)25(33)29-19-31(26)18-20-4-3-11-27-17-20/h1-8,11,16-17H,9-10,12-15,18-19H2,(H,28,32)(H,29,33)

InChI Key

VBJYNYMKFQGJCH-UHFFFAOYSA-N

SMILES

O=C(NCN1CC2=CC=CN=C2)C31CCN(CCNC(C4=CC(C=CC=C5)=C5C=C4)=O)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML395;  ML-395;  ML 395;  VU0468809;  VU-0468809;  VU 0468809.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide
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N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide

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